

Fentiazac for Pain Management: A Comparative Meta-Analysis of Clinical Trials

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Compound of Interest

Compound Name: Fentiazac

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Fentiazac, a non-steroidal anti-inflammatory drug (NSAID), has been the subject of numerous clinical investigations for its efficacy in managing pain across a spectrum of conditions. This guide provides a meta-view of available clinical trial data, comparing **Fentiazac**'s performance against other analgesics and placebo. The information is intended for researchers, scientists, and drug development professionals to offer a consolidated understanding of **Fentiazac**'s therapeutic potential.

Comparative Efficacy of Fentiazac

Clinical trials have demonstrated that **Fentiazac** is an effective and well-tolerated agent for treating rheumatic disorders and other painful conditions.^[1] Its analgesic and anti-inflammatory properties have been shown to be comparable to other established NSAIDs.

Table 1: Efficacy of Fentiazac in Comparison to Other Analgesics

Condition	Comparator	Fentiazac Dosage	Comparator Dosage	Key Efficacy Outcomes	Reference
Peri-arthritis of the shoulder	Diclofenac Sodium	200 mg twice daily	50 mg twice daily	Both treatments showed significant decreases in pain severity at rest and on movement by week 1. No statistically significant differences were observed between the two treatments in improving shoulder mobility.[2]	[2]
Post-endodontic periodontitis	Paracetamol	100 mg four times daily	500 mg four times daily	Fentiazac showed a statistically significant difference in reducing induced pain while eating compared to paracetamol. No significant difference was found for	[3]

spontaneous
pain.[3]

Osteoarthritis	Indomethacin	200 mg twice daily	50 mg twice daily	Both drugs produced marked improvement in pain and other variables with no significant differences between treatments.[4]	[4]
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Acute non-articular rheumatism (mainly tendinitis)	Phenylbutazone	200 mg twice daily	200 mg twice daily	No significant difference in improvement was found between the treatments, though a trend favored Fentiazac in relieving tenderness. [4]	[4]
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Rheumatoid Arthritis	Sulindac	Not Specified	Not Specified	Both drugs showed analgesic and anti-inflammatory properties, with sulindac being more effective in controlling	[5]
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disease
activity.

Both drugs were effective, but Fentiazac was shown to be more rapid and active in relieving signs and symptoms. [6]
Fentiazac normalized body temperature in 3 days compared to 4 days for Benzydamine .[6]

Fentiazac was significantly better than placebo in improving movement-induced pain and pressure-induced pain. [7]

Fentiazac was effective for postoperative [8]

Painful
inflammatory
conditions in
children

Benzydamine

Not Specified

Not Specified

Acute
tendinitis and
bursitis

Placebo

100 mg four
times a day

Not
Applicable

Postoperative
pain and
inflammation
in children

Placebo

Not Specified

Not
Applicable

				pain and inflammation.
Sport microtraumatology (topical application)	Placebo	5% cream	Not Applicable	Fentiazac cream was therapeutically effective, significantly changing the course of the microtraumatic pathologic pattern with early attenuation of pain.[9]

Table 2: Safety Profile of Fentiazac from Clinical Trials

Comparator	Adverse Effects Reported for Fentiazac	Adverse Effects Reported for Comparator	Reference
Diclofenac Sodium	26% of patients reported adverse effects, mostly gastrointestinal. One case of rash led to withdrawal.[2]	21% of patients reported adverse effects, mostly gastrointestinal. One case of rash and one of pruritus led to withdrawal.[2]	[2]
Paracetamol	No side effects were seen.[3]	No side effects were seen.[3]	[3]
Indomethacin	Side effects were mainly gastrointestinal in origin.[4]	Side effects were mainly gastrointestinal in origin. Blood pressure was raised in the indomethacin group.[4]	[4]
Phenylbutazone	Side effects were mainly gastrointestinal in origin.[4]	Side effects were mainly gastrointestinal in origin.[4]	[4]
Sulindac	Rash, headache, epigastric pain. Reversible hepatotoxicity was observed in a long-term study.	Gastro-intestinal intolerance.	[5]
Benzydamine	No subjective or objective evidence of local and/or systemic intolerance.[6]	No subjective or objective evidence of local and/or systemic intolerance.[6]	[6]

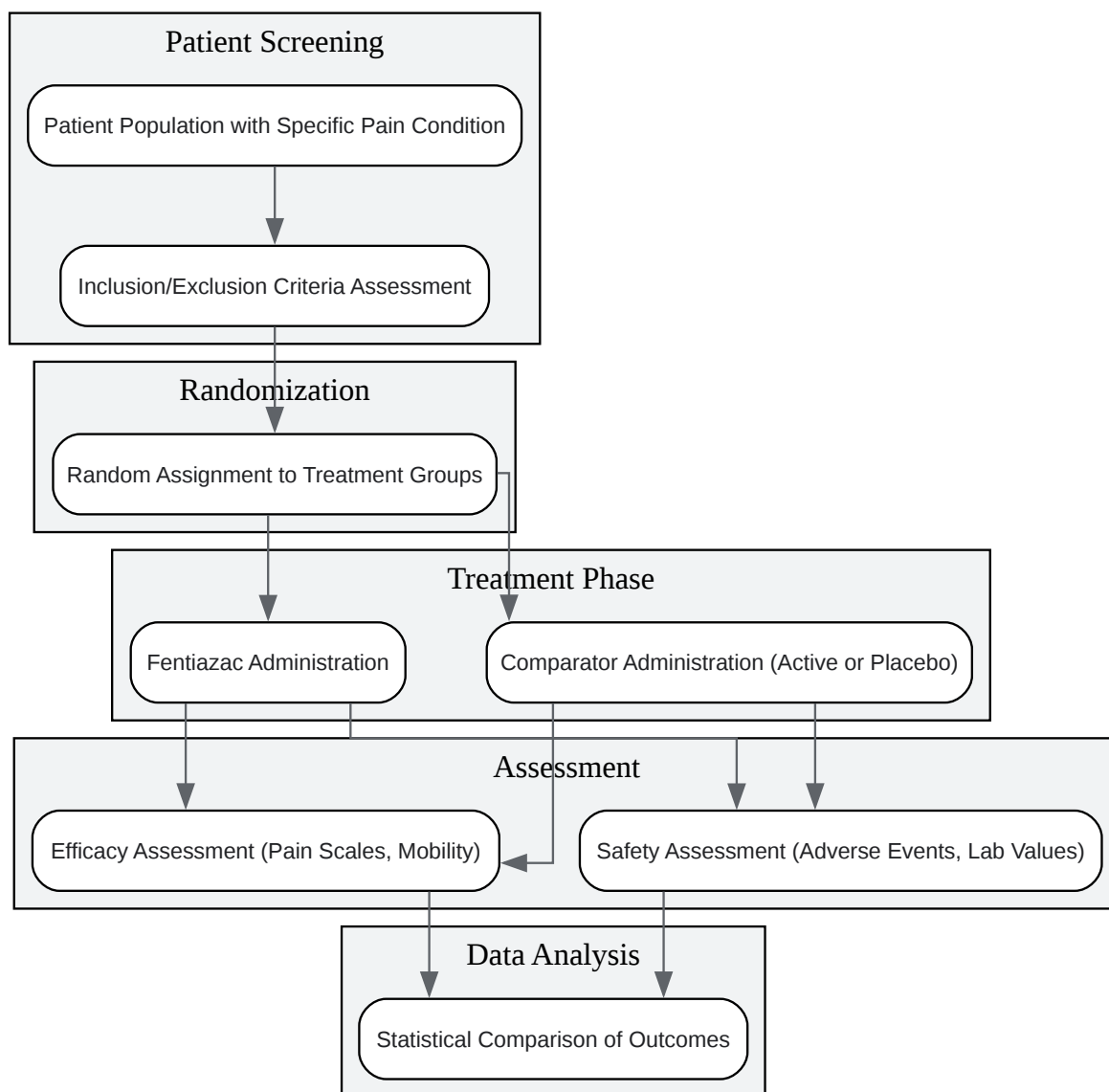
Placebo	Similar incidence of side effects to placebo; both were well tolerated.[7]	Similar incidence of side effects to Fentiazac.[7]	[7]
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Experimental Protocols

The clinical trials involving **Fentiazac** have employed various methodologies to assess its efficacy and safety. A generalized workflow for these studies is depicted below.

Common Methodological Approaches in Fentiazac Clinical Trials:

- **Study Design:** The majority of the cited studies were double-blind, randomized, controlled trials.[2][4][6][7][9] Some were single-blind trials.[3]
- **Patient Population:** Participants were selected based on specific pain conditions, such as peri-arthritis of the shoulder[2], post-endodontic periodontitis[3], osteoarthritis[4], and tendinitis.[4][7]
- **Intervention:** **Fentiazac** was administered orally in most trials, with dosages ranging from 400 mg to 800 mg per day, or topically as a 5% cream.[1][2][3][4][7][9]
- **Comparator Groups:** Active comparators included other NSAIDs like diclofenac, indomethacin, phenylbutazone, and sulindac, as well as the analgesic paracetamol and the anti-inflammatory agent benzydamine.[2][3][4][5][6] Several studies also used a placebo control.[7][8][9]
- **Outcome Measures:** Efficacy was primarily assessed through pain severity scales (e.g., verbal rating scales), improvement in mobility, and global assessments by both patients and investigators.[2][3][4][7] Safety was evaluated by monitoring adverse events and changes in laboratory values.[2]



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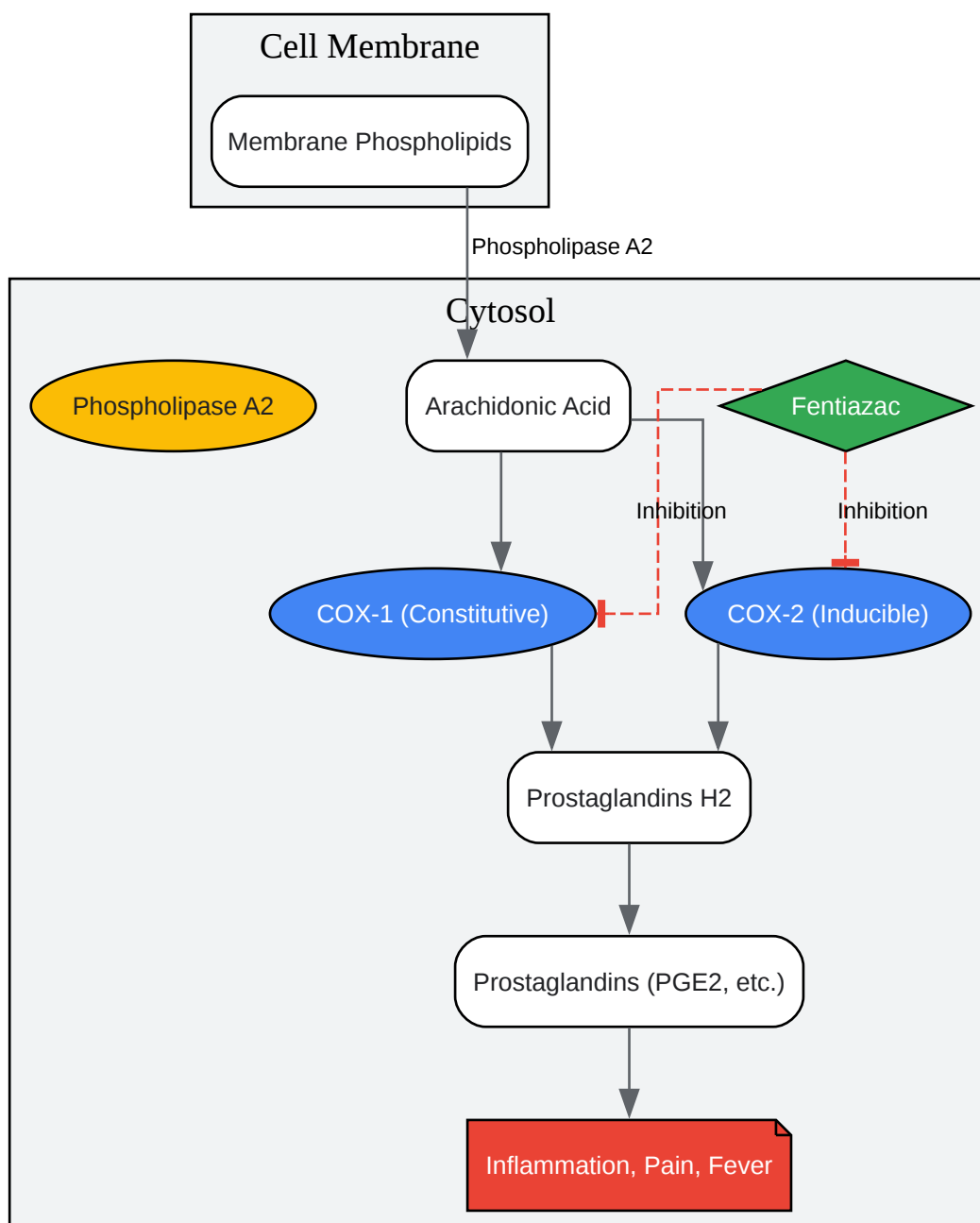
Caption: Generalized workflow of clinical trials comparing **Fentiazac**.

Mechanism of Action: Signaling Pathway

Fentiazac is a non-steroidal anti-inflammatory drug that exerts its therapeutic effects through the inhibition of prostaglandin synthesis.[1] Like other NSAIDs, its primary mechanism of action

involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.

The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin levels at the site of inflammation leads to the analgesic and anti-inflammatory effects observed with **Fentiazac** treatment.



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Caption: Signaling pathway of **Fentiazac** via COX-1 and COX-2 inhibition.

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